2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane
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Overview
Description
2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane is an organic compound that features a trifluoromethyl group, a methoxy group, and an oxirane ring.
Mechanism of Action
Target of Action
The primary target of 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane is the adenosine monophosphate (AMP)-activated protein kinase (Ampk) . Ampk is a central regulator of metabolic pathways, and increasing Ampk activity has been considered to be an attractive therapeutic target .
Mode of Action
It is known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given its target, it is likely that it influences metabolic pathways regulated by ampk .
Result of Action
Given its target, it is likely that it influences cellular metabolism and energy homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane typically involves the reaction of 4-methoxy-3-(trifluoromethyl)phenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(Trifluoromethyl)phenoxy]methyl]oxirane
- 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane
- 2-[[4-Bromo-2-fluorophenoxy]methyl]oxirane
Uniqueness
2-[[4-Methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane is unique due to the presence of both a methoxy group and a trifluoromethyl group, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group can participate in various chemical reactions, making this compound versatile for different applications .
Properties
IUPAC Name |
2-[[4-methoxy-3-(trifluoromethyl)phenoxy]methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-15-10-3-2-7(16-5-8-6-17-8)4-9(10)11(12,13)14/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKXONGVPXHTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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